molecular formula C9H11ClN2O3 B13603108 3-(4-Chloro-2-nitrophenoxy)propan-1-amine

3-(4-Chloro-2-nitrophenoxy)propan-1-amine

Cat. No.: B13603108
M. Wt: 230.65 g/mol
InChI Key: HXFZDGFKNQYTQU-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-nitrophenoxy)propan-1-amine is an organic compound with the molecular formula C9H11ClN2O3 It is characterized by the presence of a chloro and nitro group attached to a phenoxy ring, which is further connected to a propan-1-amine chain

Preparation Methods

The synthesis of 3-(4-Chloro-2-nitrophenoxy)propan-1-amine typically involves the reaction of 4-chloro-2-nitrophenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group displaces the chlorine atom on the propyl chain, forming the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .

Chemical Reactions Analysis

3-(4-Chloro-2-nitrophenoxy)propan-1-amine can undergo various chemical reactions, including:

Scientific Research Applications

3-(4-Chloro-2-nitrophenoxy)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It can be utilized in the development of novel materials with specific properties such as conductivity or fluorescence.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industrial Applications: It can be employed in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include binding to active sites, altering enzyme conformation, or affecting signal transduction pathways .

Comparison with Similar Compounds

3-(4-Chloro-2-nitrophenoxy)propan-1-amine can be compared with similar compounds such as:

    3-(4-Methoxyphenoxy)propan-1-amine: This compound has a methoxy group instead of a chloro and nitro group, which can result in different chemical reactivity and biological activity.

    3-(4-Chloro-2-methylphenoxy)propan-1-amine:

Properties

Molecular Formula

C9H11ClN2O3

Molecular Weight

230.65 g/mol

IUPAC Name

3-(4-chloro-2-nitrophenoxy)propan-1-amine

InChI

InChI=1S/C9H11ClN2O3/c10-7-2-3-9(15-5-1-4-11)8(6-7)12(13)14/h2-3,6H,1,4-5,11H2

InChI Key

HXFZDGFKNQYTQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])OCCCN

Origin of Product

United States

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